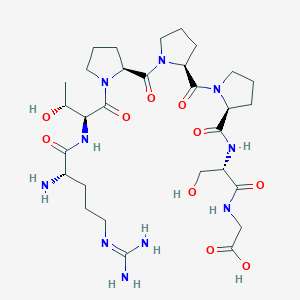

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine

Description

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50N10O10/c1-16(42)23(37-24(45)17(31)6-2-10-34-30(32)33)29(50)40-13-5-9-21(40)28(49)39-12-4-8-20(39)27(48)38-11-3-7-19(38)26(47)36-18(15-41)25(46)35-14-22(43)44/h16-21,23,41-42H,2-15,31H2,1H3,(H,35,46)(H,36,47)(H,37,45)(H,43,44)(H4,32,33,34)/t16-,17+,18+,19+,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHJMJNNMJQORC-UEHQSFIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143678 | |

| Record name | Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101020-48-8 | |

| Record name | Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101020488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid (glycine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (serine) is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, proline, proline, threonine, and arginine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the arginine and serine residues.

Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Carbodiimides for coupling reactions, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of ornithine, while substitution reactions can yield various modified peptides with altered functional groups .

Scientific Research Applications

Pharmaceutical Development

RTPPPS has shown promise as a therapeutic agent targeting various biological processes. The presence of arginine and proline in its structure suggests involvement in cell signaling pathways . Arginine serves as a precursor for nitric oxide, a crucial signaling molecule, while proline-rich sequences are often implicated in protein interactions and signaling.

Case Study: Drug Discovery

Peptides like RTPPPS can be utilized as probes to study protein-protein interactions or enzyme activity. For instance, researchers can analyze how RTPPPS binds to specific targets, aiding the design of new drugs with enhanced potency and specificity. This application is particularly relevant in the context of diseases where targeted therapies are essential.

Biomaterials and Tissue Engineering

The unique properties of RTPPPS make it a candidate for designing biomaterials used in tissue engineering or drug delivery systems. The incorporation of proline-rich sequences can enhance the mechanical properties of biomaterials, which is critical for applications such as scaffolding in regenerative medicine.

Neurotherapeutics

RTPPPS may have applications in treating neurological disorders due to its potential neuroprotective effects. Peptides that enhance neurogenesis or protect against neurodegeneration could be developed based on RTPPPS's structure.

Case Study: Neurogenesis

Research has indicated that peptides can stimulate neurogenesis, which may improve cognitive functions and provide neuroprotection in conditions like Alzheimer's and Parkinson's diseases. The specific amino acid composition of RTPPPS may facilitate these effects, warranting further investigation .

Metabolic Disorders

The peptide has been linked to potential treatments for metabolic disorders such as obesity and diabetes. By modulating appetite or influencing metabolic pathways, RTPPPS could serve as an effective therapeutic agent.

Clinical Application

Studies suggest that peptides can reduce food intake and body weight in subjects with obesity. The mechanisms by which RTPPPS might exert these effects are still being explored but could involve complex interactions with metabolic signaling pathways .

Mechanistic Studies

Understanding the interactions of RTPPPS with other biomolecules is crucial for elucidating its biological functions. These studies contribute to a broader understanding of its mechanism of action and potential therapeutic uses.

Research Focus

Investigations into how RTPPPS interacts with receptors and other proteins can reveal insights into its role in cellular processes such as proliferation and differentiation.

Comparison with Similar Peptides

To highlight the unique characteristics of RTPPPS, it is useful to compare it with similar peptides:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Arginine-Valine-Proline | Composed of arginine, valine, proline | Valine enhances hydrophobicity |

| Proline-Proline-Glycine | Contains two prolines followed by glycine | Increased rigidity from prolines |

| Threonine-Proline-Glycine | Threonine followed by proline and glycine | Threonine adds polar character |

| Arginine-Proline-Glycine | Arginine linked to proline and glycine | Arginine's positive charge |

The distinct arrangement of amino acids in RTPPPS may confer specific functionalities not present in these similar peptides, making it a subject of interest for further research.

Mechanism of Action

The mechanism of action of arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine involves its interaction with specific molecular targets and pathways. For instance, the arginine residue can interact with nitric oxide synthase, influencing nitric oxide production. The proline-rich sequence may affect protein-protein interactions, while serine and glycine residues can participate in hydrogen bonding and structural stabilization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine with structurally or functionally related peptides derived from the provided evidence:

*Full name truncated for brevity; see for complete sequence.

Key Structural and Functional Contrasts:

Proline Content :

- The target peptide contains three consecutive prolines, a feature shared with HIF-1α, where proline hydroxylation regulates oxygen-dependent degradation . This motif may stabilize helical structures or mediate interactions with hydroxylases .

- In contrast, the glycine-rich peptide from has fewer prolines but higher polarity, limiting its membrane permeability .

Charge and Bioactivity :

- The target peptide has a net positive charge (due to arginine), similar to the L-Leucine/Arginine-rich peptide (CAS: 152246-44-1), which may enhance binding to anionic cell membranes .

- The glycine-rich peptide’s high PSA (>1200) suggests it is unlikely to cross membranes, implying extracellular signaling roles .

Functional Implications :

Biological Activity

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine (ATPPPSG) is a peptide composed of seven amino acids, including arginine, threonine, proline (repeated thrice), serine, and glycine. The unique sequence and composition of this peptide suggest potential biological activities that warrant investigation. This article explores the biological activity of ATPPPSG, focusing on its roles in cellular processes, therapeutic implications, and relevant research findings.

Structural Characteristics

The structure of ATPPPSG plays a significant role in its biological activity. The presence of proline residues can influence the peptide's conformation, stability, and interaction with biological targets. Proline is known for its unique cyclic structure, which can introduce rigidity into peptide chains, potentially affecting their interaction with receptors and enzymes.

Biological Functions

1. Role in Protein Synthesis

Aminoacyl-tRNA synthetases (ARSs) are crucial for protein synthesis by catalyzing the attachment of amino acids to their corresponding tRNA molecules. ATPPPSG may influence or interact with ARSs due to its composition, particularly through the action of arginine and threonine residues, which are known to participate in various enzymatic reactions .

2. Neurotransmission

Glycine, one of the components of ATPPPSG, serves as an inhibitory neurotransmitter in the central nervous system. It plays a critical role in synaptic transmission and has been shown to exert cytoprotective effects . The presence of glycine in ATPPPSG may enhance its neuroprotective properties.

3. Anti-inflammatory Properties

Research indicates that peptides with similar compositions have demonstrated anti-inflammatory effects. This could be attributed to the presence of serine and glycine, which are known to modulate immune responses . The potential anti-inflammatory activity of ATPPPSG could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

- Cancer Research : Studies have highlighted the role of ARSs in cancer biology. For instance, alterations in ARS expression have been linked to tumorigenesis and cancer progression . Given that ATPPPSG may interact with these enzymes, it could have implications for cancer treatment strategies.

- Neuroprotection : In a study focusing on glycine's neuroprotective effects, it was found that glycine can mitigate excitotoxicity and promote neuronal survival under stress conditions . This suggests that peptides like ATPPPSG could be explored for their potential therapeutic roles in neurodegenerative diseases.

Data Table: Potential Activities of ATPPPSG

Q & A

Q. How should researchers address inconsistent hydroxylation efficiency across experimental replicates?

- Methodological Answer : Hydroxylation depends on Fe²⁺ and O₂ availability. Standardize cell culture conditions (e.g., hypoxia chambers) or enzymatic reaction buffers. Quantify hydroxylation via LC-MS/MS and normalize to internal controls (e.g., stable isotope-labeled peptide standards) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.